Penicilloic V Acid
Description
Derivation and Classification within β-Lactam Chemistry
Penicilloic V acid is fundamentally linked to the chemistry of β-lactam antibiotics, a class of drugs characterized by a specific four-membered ring structure known as the β-lactam ring. The integrity of this ring is crucial for the antibiotic's ability to inhibit bacterial cell wall synthesis.
The primary route to the formation of this compound is through the hydrolysis of Penicillin V. smolecule.com This process involves the opening of the β-lactam ring, a reaction that can be catalyzed by enzymes called β-lactamases, which are produced by some bacteria as a resistance mechanism. smolecule.comtaylorandfrancis.com The hydrolysis can also occur in aqueous solutions, with the rate being influenced by pH. nih.govuobasrah.edu.iq This transformation results in the loss of antibacterial activity, as the opened ring can no longer effectively bind to the bacterial enzymes responsible for cell wall construction. profoldin.com this compound is thus considered a primary degradation product of Penicillin V. scbt.com
The hydrolysis of Penicillin V to this compound is a key factor in the antibiotic's stability. profoldin.com Factors such as high temperatures and non-optimal pH can accelerate this degradation process. profoldin.com
Table 1: Factors Influencing the Formation of this compound from Penicillin V
| Factor | Description |
| β-Lactamases | Enzymes produced by bacteria that catalyze the hydrolysis of the β-lactam ring. smolecule.comtaylorandfrancis.com |
| pH | The rate of hydrolysis is influenced by the acidity or alkalinity of the solution. nih.govuobasrah.edu.iq |
| Temperature | Higher temperatures can increase the rate of degradation. profoldin.com |
Historically, the synthesis of Penicillin V posed a significant challenge to chemists, particularly the closure of the strained β-lactam ring. futurelearn.com In the first successful laboratory synthesis of Penicillin V, led by John Sheehan, this compound was a key intermediate. futurelearn.com The process involved creating the more stable this compound first and then developing a method to close the four-membered ring. futurelearn.com This crucial step was achieved using a reagent called N,N'-dicyclohexylcarbodiimide (DCC), which facilitated the removal of a water molecule to form the amide bond of the β-lactam ring at room temperature and neutral pH. futurelearn.com While this synthetic route was groundbreaking, it is not used for mass production due to its length and inefficiency. futurelearn.com However, it enabled the creation of various penicillin analogues for biological screening. futurelearn.com
Formation of this compound as a Primary Hydrolytic Product of Penicillin V
Historical and Evolving Perspectives on Penicilloic Acid Significance in Drug Metabolism and Allergenicity
The metabolism of penicillins and the resulting products have long been a focus of scientific investigation due to their direct link to allergic reactions. Penicilloic acids, including this compound, are major metabolites of penicillins in the human body. nih.gov
Historically, it was recognized that penicillin itself is a small molecule (a hapten) and cannot trigger an immune response on its own. spaic.pt However, its degradation products, primarily penicilloic acid, can react with proteins in the body to form larger complexes that the immune system recognizes as foreign, leading to an allergic reaction. wikipedia.orglitfl.com This makes penicilloic acid a major antigenic determinant in penicillin hypersensitivity. spaic.ptwikipedia.org
Research has shown that a significant percentage of an oral dose of Penicillin V is metabolized to penicilloic acid. nih.gov The severity of allergic reactions to penicillins can range from skin rashes to life-threatening anaphylaxis. wikipedia.org It is estimated that up to 10% of patients report a penicillin allergy, though true IgE-mediated hypersensitivity is less common. bsaci.org
Evolving research continues to refine our understanding of the specific roles of different penicillin metabolites in allergenicity. The development of methods to prepare pure samples of various penicilloic acids has been crucial for studying their specific interactions with antibodies. nih.gov
Broader Research Relevance of this compound in Drug Degradation, Immunology, and Advanced Analytical Science
The significance of this compound extends beyond its role in allergenicity. It serves as a crucial model compound in several areas of scientific research.
In the field of drug degradation , studying the formation of this compound provides valuable insights into the stability of β-lactam antibiotics. smolecule.com Understanding the mechanisms of degradation helps in developing more stable drug formulations. profoldin.com Research has explored the degradation of penicillins in various conditions, such as in milk, where β-lactamase can lead to the formation of both penicilloic and penilloic acids depending on the pH and temperature. nih.gov
From an immunological perspective, this compound remains a key molecule for investigating the mechanisms of penicillin allergy. smolecule.com Pure preparations of penicilloic acids are used in immunological studies to understand cross-reactivity between different penicillins and to develop better diagnostic tools. nih.gov
In advanced analytical science , the detection and quantification of this compound are important for monitoring drug metabolism and for quality control of penicillin preparations. nih.gov Various analytical techniques have been developed for this purpose, including high-performance liquid chromatography (HPLC), which can separate Penicillin V from its main metabolites. nih.govwapcpjournal.org.ng Other methods, such as colorimetric and fluorescence-based assays, have also been developed for the determination of penicilloic acids. profoldin.comgoogle.com
Table 2: Research Applications of this compound
| Research Area | Specific Application |
| Drug Degradation | Studying the stability of β-lactam antibiotics and developing more stable formulations. smolecule.comprofoldin.com |
| Immunology | Investigating the mechanisms of penicillin allergy and developing diagnostic tools. smolecule.comnih.gov |
| Analytical Science | Monitoring drug metabolism and ensuring the quality of pharmaceutical preparations. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[carboxy-[(2-phenoxyacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-16(2)12(15(22)23)18-13(25-16)11(14(20)21)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTUHYOOCYRLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)COC2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909263 | |
| Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049-84-9, 1049-83-8 | |
| Record name | 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-alpha-((phenoxyacetyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001049849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC74505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic and Kinetic Investigations of Penicilloic V Acid Formation
Enzymatic Hydrolysis Pathways
Enzymatic degradation of Penicillin V is a primary mechanism of bacterial resistance, primarily mediated by β-lactamase enzymes.
β-Lactamase-Mediated Cleavage of the β-Lactam Ring
β-Lactamases are a diverse family of enzymes that inactivate β-lactam antibiotics, including Penicillin V, by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. wikipedia.orgfrontiersin.org This process renders the antibiotic ineffective against bacteria. wikipedia.org
The catalytic mechanism of serine β-lactamases, a major class of these enzymes, involves a two-step process: acylation and deacylation. pnas.orgtaylorandfrancis.com The reaction initiates with the nucleophilic attack of a conserved serine residue (Ser-70) in the enzyme's active site on the carbonyl carbon of the β-lactam ring. frontiersin.orgpnas.org This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. taylorandfrancis.com
Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the catalytic mechanism of β-lactamases and how alterations can affect product formation. A notable example is the mutation of Asn-170, a highly conserved residue in class A β-lactamases. pnas.org
In one study, replacing Asn-170 with leucine (B10760876) (N170L) in the β-lactamase from Bacillus licheniformis was shown to disrupt the normal deacylation process. pnas.org The bulky leucine residue is thought to displace the hydrolytic water molecule necessary for the cleavage of the acyl-enzyme intermediate. pnas.orgnih.gov This disruption leads to an alternative intramolecular rearrangement, resulting in the formation of novel products instead of the typical penicilloic acid. pnas.org This demonstrates that a single point mutation can fundamentally alter the enzyme's catalytic mechanism and product specificity. pnas.orgnih.gov Such studies highlight the delicate structural requirements for the efficient formation of penicilloic acid by β-lactamases.
Molecular Mechanisms of β-Lactamase Catalysis Leading to Penicilloic Acid
Penicillinase-Driven Conversion to Penicilloic Acid
Penicillinase is a specific type of β-lactamase that shows a high degree of specificity for penicillins. wikipedia.org The primary function of penicillinase is to catalyze the hydrolytic opening of the β-lactam ring in penicillins, leading to the formation of the corresponding inactive penicilloic acids. uobasrah.edu.iq This enzymatic conversion is a major mechanism of bacterial resistance to penicillin antibiotics. patsnap.comwikipedia.org The molecular weights of various penicillinases typically cluster around 50 kilodaltons. wikipedia.org Historically, penicillinase was the first β-lactamase to be identified, isolated from E. coli in 1940. wikipedia.org
The interaction between penicillin and penicillinase results in the rapid conversion of the antibiotic to its penicilloic acid derivative. uliege.be For instance, when phenoxymethylpenicillin (Penicillin V) is subjected to penicillinase, it is converted to phenoxymethylpenicilloic acid. uliege.be
Non-Enzymatic Degradation Mechanisms
In addition to enzymatic hydrolysis, Penicillin V can also degrade through non-enzymatic pathways, primarily influenced by the pH of the surrounding environment.
pH-Dependent Hydrolytic Profiles of Penicillin V Leading to Penicilloic V Acid
The stability of Penicillin V is significantly influenced by pH. The degradation of penicillin in aqueous solutions follows pseudo-first-order kinetics. nih.gov Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, leading to the formation of this compound. nih.govinchem.org However, the rate of degradation is markedly different across the pH spectrum.
Studies have shown that Penicillin V is more susceptible to hydrolysis under acidic and alkaline conditions compared to neutral pH. nih.gov For example, one study investigating the hydrothermal treatment of penicillin found that the degradation rate was significantly faster at pH 4 and pH 10 than at pH 7. nih.gov The degradation rate constants indicated that acidic conditions were more conducive to penicillin degradation than alkaline conditions. nih.govresearchgate.net
The table below, derived from a study on the hydrothermal treatment of penicillin, illustrates the effect of pH on the degradation rate constant (k) at 100°C.
| pH | Degradation Rate Constant (k) at 100°C (min⁻¹) |
| 4 | 0.1603 |
| 6 | ~0.02 |
| 7 | 0.0039 |
| 8 | ~0.035 |
| 10 | 0.0485 |
This table is generated based on data reported in a study on the effects of pH on penicillin degradation under hydrothermal conditions. nih.gov
This pH-dependent hydrolysis is a critical factor in the stability of Penicillin V formulations and its degradation in various environments. The angular strain of the β-lactam ring makes it susceptible to nucleophilic attack, which is facilitated by either H+ or OH- ions, leading to its cleavage and the formation of this compound. taylorandfrancis.com
Influence of Temperature on this compound Formation and Isomerization
The degradation of Penicillin V and the subsequent formation and isomerization of its products, including this compound, are significantly influenced by temperature. Studies on the degradation of various penicillins in the presence of β-lactamase have shown that temperature is a critical factor affecting the degradation pathways. researchgate.net For instance, investigations into Penicillin G degradation under various environmental conditions revealed that the process is temperature-dependent. researchgate.net The rate of hydrothermal degradation of penicillin, a process sensitive to heat, increases with rising temperature. nih.gov
Differential Formation Ratios of Penicilloic Acid and Penilloic Acid under Varying Conditions
The relative ratio of this compound to its decarboxylated product, Penilloic Acid, is highly dependent on environmental conditions such as pH and temperature. researchgate.net Research on the degradation of penicillins in milk containing β-lactamase demonstrated a clear shift in the dominant degradation product based on these parameters. researchgate.net
Under conditions of pH 6 and a temperature of 40°C, Penicilloic Acid is the predominant species formed. researchgate.net However, Penicilloic Acid is noted to be unstable under these conditions. researchgate.net In contrast, at a more acidic pH of 2 and temperatures above 40°C, Penilloic Acid becomes the dominant product. researchgate.net This suggests that lower temperatures and near-neutral pH favor the formation of Penicilloic Acid, while higher temperatures combined with acidic conditions promote its subsequent conversion to Penilloic Acid. researchgate.net
Table 1: Influence of Temperature and pH on Dominant Degradation Product of Penicillin V
| Condition | Dominant Product | Reference |
| pH 6, 40°C | Penicilloic Acid | researchgate.net |
| pH 2, >40°C | Penilloic Acid | researchgate.net |
Metal Ion Complexation and its Impact on Degradation Kinetics
The degradation of penicillins, including Penicillin V, is significantly catalyzed by the presence of various metal ions. researchgate.net This catalytic effect is believed to occur through the formation of an intermediate complex between the metal ion and the penicillin molecule, which is then followed by the hydrolytic opening of the β-lactam ring. researchgate.net Several divalent metal ions, such as Zn(II), Cu(II), and Cd(II), have been shown to promote this degradation. researchgate.netnih.gov
Kinetic studies on the degradation of Penicillin V in methanol (B129727) catalyzed by Zinc ions (Zn²⁺) revealed that the reaction proceeds via the formation of a single intermediate substrate-metal complex (SM). nih.gov The degradation reaction, in this case, is first-order with respect to this complex, with a specific velocity constant. nih.gov The catalytic efficiency of metal ions can vary; for instance, the catalytic effect of Zn²⁺ on penicillin degradation was found to be weaker than that of Cd²⁺. nih.gov In hydrothermal treatments of penicillin, Zn²⁺ showed the most significant catalytic effect among the tested ions (Zn²⁺, Cu²⁺, Mn²⁺, Fe²⁺), leading to a 100% degradation rate under specific conditions. nih.gov
Cupric Ion Interactions with Penicillin V and this compound
Cupric ions (Cu²⁺) have a pronounced effect on the stability of Penicillin V, actively promoting its degradation into this compound. mdpi.comoup.com Kinetic investigations have demonstrated that the interaction involves an initial complexation of the cupric ion with the intact Penicillin V molecule. oup.com This complex is then subject to rapid hydrolysis, yielding a more stable complex between the cupric ion and the newly formed this compound. oup.com
The stability of these metal-ligand complexes has been quantified using logarithmic stability constants (log K). A higher log K value indicates a more stable complex. Studies have determined the stability constants for the complexes of cupric ions with both Penicillin V and its degradation product, this compound. oup.com
Table 2: Logarithmic Stability Constants for Cupric Ion Complexes
| Compound | Logarithmic Stability Constant (log K) | Reference |
| Penicillin V | 2.24 | oup.com |
| This compound | 4.20 | oup.com |
The data clearly show that the complex formed between the cupric ion and this compound is significantly more stable than the complex with the parent Penicillin V. oup.com This thermodynamic favorability drives the degradation process forward. The interaction occurs under mild acidic conditions, leading to the hydrolysis of Penicillin V into this compound. mdpi.com
Immunological Pathogenesis and Antigenicity of Penicilloic V Acid
Hapten-Carrier Conjugate Formation
The transformation of Penicilloic V acid into an immunogenic substance is predicated on its ability to form stable covalent bonds with endogenous macromolecules, primarily proteins. This process, known as haptenation, converts self-proteins into novel antigens, thereby triggering an immune response.
The central mechanism for the haptenation by penicillin derivatives involves the chemically reactive β-lactam ring. Although this compound is the product of the hydrolytic opening of this ring, its precursor, Penicillin V, readily undergoes this reaction in the presence of nucleophilic groups on proteins. acs.orgnih.govbiorxiv.org The strained four-membered β-lactam ring is susceptible to nucleophilic attack, leading to its irreversible opening and the formation of a stable amide bond between the penicilloyl group and the protein. aai.orgnih.gov This covalent modification is the basis for the formation of the antigenic determinants responsible for penicillin allergy. nih.gov
The primary targets for the covalent attachment of the penicilloyl moiety are the nucleophilic side chains of amino acid residues within proteins. nih.gov Extensive research has demonstrated that the ε-amino group of lysine (B10760008) residues is the most frequent site of reaction. biorxiv.orgaai.orgnih.govnih.govresearchgate.netcapes.gov.brscholaris.ca The reaction between the carbonyl group of the β-lactam ring and the lysine's amino group forms a stable penicilloyl-amide linkage. nih.govbiorxiv.org While other residues with nucleophilic groups, such as cysteine, have been suggested as potential binding sites, the modification of lysine is considered the principal pathway for forming the "major" antigenic determinant in penicillin allergy. scholaris.caalliedacademies.org Studies on various penicillins have consistently identified multiple lysine residues on carrier proteins like Human Serum Albumin (HSA) that are modified in this way. nih.govcapes.gov.brcapes.gov.br
Table 1: Research Findings on Penicillin-Protein Conjugation
| Research Area | Key Finding | Implication for this compound | Supporting Evidence |
| Reaction Mechanism | The electrophilic β-lactam ring of penicillin reacts with nucleophilic protein residues. | Penicillin V, the precursor to this compound, forms covalent bonds through this mechanism. | The β-lactam is the source of inhibitory activity and drives off-target reactivity with biological nucleophiles. nih.govbiorxiv.org |
| Target Specificity | The ε-amino group of lysine residues is the primary site of covalent modification. | The formation of Penicilloyl-lysine adducts is the main pathway for creating immunogenic conjugates. | Mass spectrometry studies consistently identify penicilloylated lysine residues on proteins like albumin. aai.orgnih.govnih.govresearchgate.netcapes.gov.br |
| Antigenic Determinant | The penicilloyl group bound to lysine constitutes the major antigenic determinant. | This hapten-carrier complex is responsible for the majority of immune responses to penicillin. | Approximately 95% of penicillin molecules that bind to proteins form the penicilloyl determinant. mdpi.com |
The formation of the penicilloyl hapten can proceed through two main pathways, leading to the creation of different stereoisomers, or diastereomers, of the hapten-protein conjugate. nih.gov One pathway involves the direct nucleophilic attack of a protein's lysine residue on the β-lactam ring of penicillin. nih.govresearchgate.net An alternative pathway involves the rearrangement of penicillin to form penicillenic acid, which is a highly reactive intermediate. nih.govscholaris.ca This penicillenic acid can then react with lysine residues to form the penicilloyl adduct. nih.gov
Crucially, these two pathways can result in penicilloyl haptens with different stereochemistry. nih.gov Research on benzylpenicillin, a close structural analogue of Penicillin V, has shown that the diastereomer formed via the penicillenic acid intermediate may be more immunogenic and more potent in stimulating T-cells from hypersensitive patients. nih.govresearchgate.net This suggests that the specific chemical route of hapten formation influences the subsequent nature and intensity of the allergic response.
The structural and chemical characterization of penicilloyl-protein adducts is essential for understanding their immunological properties. A variety of analytical techniques are employed to study these conjugates. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool used to identify the precise sites of modification on the protein, confirming which lysine residues have been haptenated. aai.orgnih.govnih.govresearchgate.netcapes.gov.br
Other methods such as polyacrylamide gel electrophoresis (PAGE) and UV spectrophotometry are used to confirm the formation of the conjugate and to determine the extent of modification, i.e., the number of hapten molecules bound per protein molecule. rsc.orgresearchgate.net Circular dichroism spectroscopy has been used to assess changes in the secondary structure of the protein upon modification. capes.gov.br These characterization studies have revealed that the number of lysine residues modified is dependent on factors like the concentration of the drug and the incubation time. nih.govcapes.gov.br For instance, studies with benzylpenicillin-HSA conjugates have shown conjugation rates ranging from 8 to 18 hapten molecules per albumin molecule. rsc.orgresearchgate.net
Covalent Binding of Penicilloic Acid to Protein Residues
Specificity for Lysine Residues via β-Lactam Ring Opening
Molecular and Structural Basis of Allergenic Determinants
An allergic reaction to a hapten-carrier conjugate is mediated by the recognition of specific molecular structures, known as allergenic or antigenic determinants, by immune cells and antibodies. bsaci.org For penicillin-derived haptens, these determinants are composed of various parts of the original molecule. The penicilloyl group, formed from the opened β-lactam and thiazolidine (B150603) rings, is considered the "major" determinant as it is formed most abundantly and is recognized by the majority of antibodies in allergic individuals. mdpi.comspaic.pt Other degradation products, including penicilloic acid itself, are referred to as "minor" determinants, but they are also capable of inducing an immune response. mdpi.comspaic.ptnih.gov
The specificity of antibody binding is determined by the fine chemical structure of the allergenic determinant. While the core rings are important, the side chain of the penicillin molecule also plays a critical role in antibody recognition. mdpi.comnih.gov Research aimed at identifying the precise molecular features recognized by IgE antibodies has revealed that even very small structural components can be immunologically significant.
A key study investigating cross-reactivity between benzylpenicillin and cephalothin (B1668815) pinpointed the methylene (B1212753) (-CH2-) group in the benzyl (B1604629) side chain of penicillin as a crucial part of the allergenic determinant. ebi.ac.uknih.gov The antibody recognition was found to focus on this methylene group and extend to the adjacent amide group and, to a lesser extent, the β-lactam ring. nih.gov Given the structural similarity between the benzyl side chain of Penicillin G and the phenoxymethyl (B101242) side chain of Penicillin V, it is highly probable that the corresponding methylene group in this compound is a key structural feature for antibody recognition in allergic responses. This highlights that subtle, small, common structural features are likely to be immunologically recognized and implicated in allergic reactions. ebi.ac.uknih.gov
Role of this compound in IgE Antibody Reactions and Penicillin Hypersensitivity Responses
Penicillin hypersensitivity reactions are a significant clinical concern, and this compound is a key player in the underlying immunological mechanisms. wikipedia.org These reactions are often mediated by Immunoglobulin E (IgE) antibodies. mdpi.combsaci.org
The formation of penicilloic acid is a crucial step in the development of penicillin-induced allergic reactions. Penicillin itself is a small molecule and not inherently immunogenic. However, its metabolites, including penicilloic acid, can act as haptens. wikipedia.orgmsdmanuals.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Penicilloic acid covalently binds to host proteins, forming a hapten-carrier complex. wikipedia.orgkarger.com This complex is then recognized as foreign by the immune system, leading to the production of specific antibodies. msdmanuals.com
In the context of immediate hypersensitivity reactions, the immune system produces IgE antibodies specific to the penicilloyl determinant, which is formed from penicilloic acid. mdpi.comnih.govspaic.pt These IgE antibodies then bind to the surface of mast cells and basophils. jiaci.org Upon subsequent exposure to penicillin and the formation of penicilloic acid-protein conjugates, these antigens cross-link the IgE antibodies on the mast cell surface. nih.gov This cross-linking triggers the degranulation of mast cells and basophils, leading to the release of various inflammatory mediators, including histamine, leukotrienes, and cytokines. jiaci.orgtdl.org
The release of these mediators is responsible for the clinical manifestations of immediate penicillin hypersensitivity, which can range from mild urticaria (hives) and angioedema to life-threatening anaphylaxis. wikipedia.orgmdpi.comnih.gov Symptoms of anaphylaxis can include hypotension, bronchospasm, and laryngeal edema. tdl.org While the penicilloyl group is considered the major antigenic determinant, other "minor" determinants, also derived from penicillin degradation, can also elicit IgE-mediated responses and are often associated with severe anaphylactic reactions. mdpi.comnih.govijdvl.com
Table 1: Key Mediators in IgE-Mediated Penicillin Hypersensitivity
| Mediator | Primary Effects |
|---|---|
| Histamine | Vasodilation, increased vascular permeability, bronchoconstriction, pruritus. tdl.org |
| Leukotrienes | Potent bronchoconstrictors, increase vascular permeability. jiaci.org |
| Prostaglandins | Vasodilation, pain, fever. tdl.org |
T-Cell Mediated Immune Responses to Penicilloic Acid Conjugates
While IgE-mediated reactions are the most immediate and dramatic, T-cell mediated responses to penicillin and its metabolites, including penicilloic acid, are also significant, particularly in delayed hypersensitivity reactions. mdpi.comnih.gov These reactions, classified as Type IV hypersensitivity, typically manifest hours to days after drug administration and often present as cutaneous eruptions. nih.govupv.es
Similar to IgE-mediated responses, T-cell responses are initiated by the formation of hapten-carrier conjugates. karger.com Penicilloic acid binds to proteins, which are then taken up and processed by antigen-presenting cells (APCs), such as dendritic cells and macrophages. karger.com Inside the APC, the protein-drug conjugate is broken down into smaller peptides, some of which will contain the penicilloyl determinant. karger.com These penicilloyl-modified peptides are then presented on the surface of the APC by Major Histocompatibility Complex (MHC) class II molecules. karger.com
Specific T-helper (CD4+) cells recognize these drug-modified MHC-peptide complexes via their T-cell receptors (TCRs). karger.comfrontiersin.org This recognition and subsequent co-stimulatory signals lead to the activation and proliferation of drug-specific T-cells. jiaci.org Activated T-cells release a variety of cytokines that orchestrate an inflammatory response, recruiting other immune cells like macrophages and eosinophils to the site, resulting in the characteristic delayed-type hypersensitivity reaction. jiaci.orgnih.gov Studies have shown that T-cells isolated from patients with penicillin allergy can be stimulated to proliferate in vitro by penicillin-modified proteins. researchgate.net
Interactions with Major Histocompatibility Complex (MHC) Proteins (e.g., HLA-B*5701)
The presentation of drug-haptenated peptides by MHC molecules is a critical step in initiating T-cell mediated immune responses. karger.com Certain MHC alleles, also known as Human Leukocyte Antigens (HLA), have been associated with an increased risk of hypersensitivity reactions to specific drugs. This suggests that the structure of the MHC binding groove can influence the binding and presentation of drug-modified peptides.
While the association between specific HLA alleles and penicillin allergy is not as strongly defined as with some other drugs, research indicates that the interaction between penicillin metabolites and MHC proteins is a key determinant of the immune response. For instance, modeling studies with flucloxacillin (B1213737), another β-lactam antibiotic, have shown that its metabolite, flucloxacillin penicilloic acid, can interact with the binding groove of HLA-B*57:01. liverpool.ac.uk These interactions can alter the repertoire of peptides presented by the MHC molecule, potentially leading to the presentation of "neoantigens" that can trigger a T-cell response. liverpool.ac.uk This concept, known as the p-i (pharmacological interaction with immune receptors) concept, suggests that drugs can bind directly and reversibly to MHC molecules and/or T-cell receptors, initiating an immune response without the need for covalent haptenation in some cases. jiaci.org However, for β-lactams, the hapten model remains the most widely accepted mechanism. jiaci.org
Cross-Reactivity Patterns with Other β-Lactam Antibiotics
A significant clinical concern in patients with a history of penicillin allergy is the potential for cross-reactivity with other β-lactam antibiotics, such as cephalosporins. hmdb.caresearchgate.net This cross-reactivity is primarily determined by the structural similarities between the drugs, particularly their side chains. nih.gov
Analysis of Cross-Reactive Antibody Populations
The antibodies, particularly IgE, that mediate penicillin hypersensitivity can sometimes recognize and bind to other β-lactam antibiotics. nih.gov The specificity of these antibodies is directed towards different parts of the drug molecule, including the core β-lactam ring structure and, more importantly, the R-group side chains. jiaci.orgcapes.gov.br
Studies have demonstrated that a single population of cross-reacting antibodies can recognize both benzylpenicillin and cephalothin, a first-generation cephalosporin (B10832234). capes.gov.brnih.gov Adsorption studies using a penicilloic acid-solid phase have confirmed that the same antibodies are involved in binding to both drugs. capes.gov.brnih.govresearchgate.net This indicates that the antigenic determinant recognized by these antibodies is shared between the two molecules.
The degree of cross-reactivity is highly dependent on the similarity of the side chains. researchgate.netnih.gov For example, aminopenicillins (e.g., amoxicillin (B794), ampicillin) and first-generation cephalosporins (e.g., cephalexin, cefaclor) which share similar side chains, have a higher rate of cross-reactivity. tg.org.au In contrast, cross-reactivity between penicillins and third-generation cephalosporins, which have more distinct side chains, is much lower. jiaci.orgresearchgate.net
Immunochemical Studies of Cross-Reactivity with Penicillins and Cephalosporins
Immunochemical studies, such as hapten inhibition assays, have been instrumental in elucidating the fine structural details of antibody recognition and cross-reactivity. capes.gov.brnih.gov These studies have revealed that even small structural features can be critical for allergenic recognition. nih.gov
In the case of cross-reactivity between benzylpenicillin and cephalothin, quantitative inhibition studies have implicated the methylene group, which is part of the side chain, as a key component of the allergenic determinant. capes.gov.brnih.gov The recognition extends to adjacent structures, including the amide group and weakly to the β-lactam ring. capes.gov.br This highlights that the antibody binding site can encompass parts of both the side chain and the core ring structure.
The structural differences between penicillins (with a thiazolidine ring) and cephalosporins (with a dihydrothiazine ring) also influence their stability and how they form antigenic determinants. jiaci.org The degradation of cephalosporins is often more rapid and can lead to a wider array of breakdown products. bsaci.org
Table 2: Estimated Cross-Reactivity Rates between Penicillins and Cephalosporins
| Cephalosporin Generation | Estimated Cross-Reactivity with Penicillin | Primary Reason |
|---|---|---|
| First-generation | Up to 10.9% jiaci.orgresearchgate.net | Similar R1 side chains to aminopenicillins. tg.org.au |
| Second-generation | Lower than first-generation | More diverse side chains. |
Clinical Manifestations and Implications of Penicilloic Acid-Mediated Cross-Reactions
The clinical manifestations of cross-reactive allergic reactions are similar to those of a primary penicillin allergy and can range from mild skin rashes to severe, life-threatening anaphylaxis. wikipedia.orgnih.gov A patient with a confirmed IgE-mediated penicillin allergy is at an increased risk of reacting to a cephalosporin, particularly a first-generation one. jiaci.org
Historically, the rate of cross-reactivity between penicillins and cephalosporins was reported to be as high as 10%, but more recent studies suggest this figure is an overestimation, especially for newer generation cephalosporins. msdmanuals.comresearchgate.net The higher rates in older studies may have been due to contamination of cephalosporin preparations with trace amounts of penicillin. researchgate.net
For patients with a history of penicillin allergy, a careful evaluation is necessary before administering another β-lactam. wikipedia.orghmdb.ca This often involves a detailed patient history and, in some cases, skin testing to assess for the presence of specific IgE antibodies. msdmanuals.com While a history of a mild, delayed rash to a penicillin may not preclude the use of a cephalosporin with a dissimilar side chain, caution is advised in patients with a history of severe, immediate reactions. tg.org.au It is now understood that the similarity of the R-group side chain is the most critical factor in predicting cross-reactivity. nih.govresearchgate.net
Advanced Analytical and Bioanalytical Methodologies for Penicilloic V Acid
Chromatographic Separation and Detection Techniques
The accurate determination of Penicilloic V acid, a primary metabolite and degradation product of Penicillin V, is crucial in various scientific fields. Advanced analytical methodologies, particularly chromatographic techniques, have been developed for its separation and detection in diverse and complex matrices. These methods offer high sensitivity and selectivity, which are essential for reliable quantification.
High-Performance Liquid Chromatography (HPLC) for this compound Determination
High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique for the analysis of this compound. It is frequently employed for the separation and quantification of this compound from its parent drug and other related substances.
Reversed-phase HPLC (RP-HPLC) is a widely utilized method for the separation of Penicillin V and its metabolites, including the 5R- and 5S-penicilloic acid diastereomers. nih.gov In this technique, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. This allows for the effective separation of the more polar penicilloic acid from the less polar parent penicillin.
One established RP-HPLC method for determining Penicillin V in human plasma also allows for the separation of its main metabolites, 5R- and 5S-penicilloic acid. nih.gov This method utilizes a C18 column with a mobile phase consisting of a phosphoric acid buffer and acetonitrile. nih.gov The separation of this compound from other penicillins and their corresponding penicilloic acids can also be achieved using C18 or C8 columns with mobile phases typically composed of phosphate (B84403) buffers and acetonitrile. rsc.orgresearchgate.net The pH of the mobile phase is a critical parameter that affects the retention and separation of these acidic compounds. researchgate.net
A method for the simultaneous determination of amoxicillin (B794) and its penicilloic acid metabolite in urine employs reversed-phase chromatography followed by post-column derivatization with fluorescamine (B152294) for spectrofluorometric quantification. nih.gov While this method was developed for amoxicillin, the principle of separating a penicillin from its penicilloic acid metabolite is directly applicable to Penicillin V and this compound.
| Parameter | HPLC Method for Penicillin V and Metabolites in Plasma nih.gov |
| Stationary Phase | C18 column (125 x 4 mm) |
| Mobile Phase | 66% 0.02 M phosphoric acid buffer with tetrabutylammonium (B224687) dihydrogenphosphate and 34% acetonitrile |
| Detection | UV spectrophotometry at 269 nm |
| Separated Compounds | Penicillin-V, 5R- and 5S-penicilloic acid |
Ultra-Performance Liquid Chromatography (UPLC) for Degradation Product Analysis
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (less than 2 µm), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This makes UPLC particularly well-suited for the analysis of degradation products like this compound.
The degradation of Penicillin V in milk in the presence of β-lactamase has been investigated using UPLC coupled with time-of-flight mass spectrometry (UPLC-TOF-MS). researchgate.netnih.gov This study identified Penicilloic acid as a major degradation product. researchgate.netnih.gov The formation of Penicilloic acid was found to be dependent on factors such as temperature and pH. researchgate.netnih.gov At a pH of 6 and a temperature of 40°C, Penicilloic acid was the dominant degradation product. researchgate.netnih.gov However, its instability was noted, which can pose challenges for its use as a sole analytical standard for detecting the initial use of Penicillin V. researchgate.netnih.gov
UPLC-MS/MS methods have also been developed for the multi-residue analysis of antibiotics and their metabolites in environmental samples, such as wastewater and river sediment. nih.gov These methods demonstrate the high throughput and sensitivity of UPLC for monitoring the presence of compounds like this compound in the environment.
| Parameter | UPLC-TOF-MS for Penicillin Degradation in Milk researchgate.netnih.gov |
| Technique | Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry |
| Analyzed Compounds | Penicillin V and its degradation products (Penicilloic acid, Penilloic acid) |
| Key Finding | Penicilloic acid is the dominant degradation product at pH 6 and 40°C |
| Significance | Provides insight into the degradation pathways of Penicillin V |
Biosensor and Enzyme Optrode Systems
Design and Application of Penicillinase-Based Biosensors for Penicilloic Acid Detection
Penicillinase-based biosensors are a cornerstone in the detection of penicillin and its degradation product, penicilloic acid. These biosensors operate on the principle that the enzyme penicillinase specifically catalyzes the hydrolysis of the β-lactam ring in penicillin molecules, yielding penicilloic acid. taylorandfrancis.comrsc.orgnih.gov This enzymatic reaction is the foundation for various detection modalities.
One common approach involves the immobilization of penicillinase onto a transducer surface. For instance, transformed Escherichia coli JM109, which produces penicillinase, can be immobilized on a pH electrode using materials like polyacrylamide gel. ijpsonline.com When exposed to a penicillin solution, the immobilized cells hydrolyze the antibiotic, producing penicilloic acid. ijpsonline.com The generation of penicilloic acid leads to an increase in the hydrogen ion (H+) concentration in the microenvironment, which is detected by the pH electrode as a potentiometric response. ijpsonline.com This change in potential is directly proportional to the concentration of the original penicillin. ijpsonline.com
Another design involves the use of two-dimensional photonic crystal hydrogels (2DPPCH) functionalized with penicillinase. rsc.org The enzymatic conversion of penicillin to penicilloic acid causes a decrease in the pH of the hydrogel microenvironment. rsc.org This pH change induces the pH-sensitive hydrogel to shrink, resulting in a decrease in the particle spacing of the photonic crystal array and a consequent blue-shift in the diffraction wavelength. rsc.org This colorimetric change allows for the detection of penicillin. rsc.org
Amperometric biosensors have also been developed. In one such system, single-graphene nanosheets are pre-adsorbed with hematein (B1673047), ionic liquids, and penicillinase. taylorandfrancis.comnih.gov The H+ ions liberated during the hydrolysis of penicillin to penicilloic acid are monitored amperometrically using hematein as a pH indicator. taylorandfrancis.comnih.gov This method has demonstrated a wide linear range of detection and a very low detection limit. taylorandfrancis.comnih.gov
The specificity of penicillinase ensures that these biosensors can differentiate between the intact antibiotic and its degradation products, making them valuable for stability studies. ijpsonline.commdpi.com
Table 1: Characteristics of Penicillinase-Based Biosensors
| Biosensor Type | Transducer | Principle of Detection | Key Features | Reference |
| Potentiometric | pH Electrode with Immobilized E. coli | Change in H+ concentration from penicilloic acid formation alters the potential. | Differentiates between intact drug and degradation products; response time of 15-30 seconds. | ijpsonline.com |
| Colorimetric | 2D Photonic Crystal Hydrogel | pH drop from penicilloic acid shrinks the hydrogel, causing a color change. | Lowest detectable concentration for penicillin G is 1 µM. | rsc.org |
| Amperometric | Graphene Nanosheets with Hematein | Amperometric monitoring of H+ ions released during hydrolysis. | Wide linear detection range (1.25 × 10⁻¹³ M to 7.5 × 10⁻³ M) and low detection limit. | taylorandfrancis.comnih.gov |
| Potentiometric | ZnO Nanorods | Potentiometric measurement of H+ ions produced. | High sensitivity (~121 mV/decade) and fast response time (< 5 s). | mdpi.com |
Development of pH-Sensitive Fluorescent Optrodes for Penicillinase Activity Monitoring
Enzyme optrodes represent a sophisticated method for monitoring penicillinase activity through pH-sensitive fluorescence. taylorandfrancis.com These devices typically consist of an optical fiber with a polymer membrane covalently attached to its tip. taylorandfrancis.com This membrane contains both the enzyme penicillinase and a pH-sensitive fluorescent dye. taylorandfrancis.comaau.dk
The fundamental principle of these optrodes lies in the enzymatic conversion of penicillin to penicilloic acid. taylorandfrancis.comresearchgate.net This reaction causes a localized change in pH within the polymer matrix. taylorandfrancis.comresearchgate.net The embedded fluorescent dye responds to this pH shift with a corresponding change in its fluorescence intensity. taylorandfrancis.comresearchgate.net This change in fluorescence can be measured and is proportional to the concentration of penicillin in the sample. researchgate.net
A key advantage of this design is the high concentration of the fluorescent dye localized at the fiber tip, which significantly enhances signal intensity. researchgate.net Furthermore, the covalent attachment of the sensor reagents improves response times by reducing diffusion limitations. researchgate.net For example, some penicillin optrodes can achieve a 95% response within 40-60 seconds and have a detection limit of 2.5 x 10⁻⁴ M. researchgate.net
The choice of fluorescent dye is critical. Dyes like fluorescein (B123965) and its derivatives are often used due to their pH sensitivity in the physiological range. researchgate.netmdpi.com Novel fluorogenic dyes, such as pHrodo™, which exhibit a dramatic increase in fluorescence as the environment becomes more acidic, are also valuable for these applications. thermofisher.com These dyes can be excited by common laser lines (e.g., 488 nm) used in many fluorescence-based instruments. thermofisher.com
The development of these optrodes has expanded from simple pH sensors to more complex systems capable of single-molecule detection, representing a significant advancement in bio-optrode technology. aau.dk
Table 2: Components and Performance of a Penicillinase-Based Fluorescent Optrode
| Component | Material/Compound | Function | Reference |
| Enzyme | Penicillinase | Catalyzes the hydrolysis of penicillin to penicilloic acid. | taylorandfrancis.comresearchgate.net |
| Transducer | Glass Optical Fiber | Transmits excitation and emission light. | taylorandfrancis.com |
| Matrix | Polymer Membrane (e.g., Polyacrylamide) | Immobilizes the enzyme and fluorescent dye at the fiber tip. | taylorandfrancis.comresearchgate.net |
| Indicator | pH-Sensitive Fluorescent Dye (e.g., Fluorescein) | Changes fluorescence intensity in response to pH changes. | taylorandfrancis.comresearchgate.net |
| Performance Metric | Value | Description | Reference |
| Response Time | 40-60 seconds (for 95% response) | The time taken to reach a near-complete sensor response. | researchgate.net |
| Detection Limit | 2.5 x 10⁻⁴ M | The lowest concentration of penicillin that can be reliably detected. | researchgate.net |
Electrophoretic and Spectroscopic Approaches in Penicilloic Acid Characterization
Low Voltage Electrophoretic Separation
Low-voltage electrophoresis is a rapid and effective method for the separation and detection of penicillins and their corresponding penicilloic acids. rsc.orgrsc.orgresearchgate.net This technique is particularly advantageous as it avoids the use of organic solvents that can cause degradation of the penicillin molecules, offering a more suitable method for analyzing degradation products. rsc.org
The method typically employs a gel medium, such as a mixture of agarose (B213101) and hydrolyzed starch, in an electrolyte solution. rsc.org The separation is based on the different electrophoretic mobilities of the compounds. In an electric field, both penicillins and penicilloic acids migrate from the cathode towards the anode. rsc.org After a set time, typically around 30 minutes, the separated compounds can be visualized. rsc.org
A key aspect of this method is the differential detection of the separated species. While the penicillins can be detected biologically, the penicilloic acids require chemical detection. rsc.org A common method for visualizing penicilloic acids is to expose the gel to iodine vapor. rsc.org The penicilloic acids appear as dark blue spots on a blue background. rsc.org This reaction is notable because penicilloic acid is known to consume iodine. rsc.org
This technique has been successfully used to separate various penicillins from their penicilloic acid derivatives, including phenoxymethylpenicillin, benzylpenicillin, and ampicillin. rsc.org The electrophoretic mobilities are distinct for each pair of compounds, allowing for clear separation and identification. rsc.org
Table 3: Electrophoretic Separation Parameters
| Parameter | Details | Purpose | Reference |
| Technique | Low Voltage Paper Electrophoresis | Separation of charged molecules in an electric field. | rsc.orguliege.be |
| Support Medium | Agarose (1%) and Hydrolysed Starch (1%) Gel | Provides a matrix for the separation. | rsc.org |
| Buffer System | Collidine/Acetic Acid/Water (pH 6.5) | Maintains a constant pH and conducts the electric current. | uliege.be |
| Voltage | 60 V/cm | Driving force for the migration of molecules. | uliege.be |
| Detection | Iodine Vapor | Visualizes the separated penicilloic acids as dark blue spots. | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and other penicillin degradation products. semanticscholar.orgspringernature.com Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of these compounds. semanticscholar.org
In the context of penicillin degradation studies, NMR is used to identify the various intermediates and final products. semanticscholar.org For example, when penicillin G is degraded, the resulting penicilloic acid can be identified by its characteristic NMR spectra. semanticscholar.org The ¹H NMR and ¹³C NMR spectra of penicilloic acid are highly similar to its corresponding potassium salt, with key signals indicating the opening of the β-lactam ring and the presence of the thiazolidine (B150603) ring. semanticscholar.org
The degradation of penicillins can be followed quantitatively using NMR. oup.com By monitoring the decrease in the intensity of NMR signals corresponding to the parent penicillin and the increase in signals from penicilloic acid, the kinetics of the degradation process can be determined. oup.com For instance, the spontaneous degradation of penicillin G in a phosphate buffer has been studied by observing the time course of the methyl proton signals of both penicillin G and the resulting penicilloic acid. oup.com
NMR is also crucial for characterizing synthesized penicilloic acid amides. The ¹H NMR spectra of phenoxymethylpenicilloic acid α-amides show characteristic signals for the protons of the thiazolidine ring, the side chain, and the newly formed amide group, confirming the structure of the product. clockss.org
Table 4: Representative NMR Data for Penicillin Derivatives
| Nucleus | Compound Type | Key Chemical Shifts (δ) and Observations | Reference |
| ¹³C NMR | Penicillin G | Signals at ~175.0 ppm (lactam C=O), ~174.5 ppm (COOH), and four sp3 ring carbons between 70-58 ppm. | slideshare.net |
| ¹H NMR | Penicillin G | Signals for α-methyl, β-methyl, and β-proton of the thiazolidine ring. | oup.com |
| ¹H NMR | Phenoxymethylpenicilloic Acid α-phenethylamide | Signals at ~1.18 and ~1.53 ppm (CH₃), ~3.57 ppm (H-4), ~4.43 and ~4.89 ppm (methine protons). | clockss.org |
| ¹³C NMR | Penicilloic Acid | Spectrum is highly similar to the parent penicillin but reflects the ring-opened structure. | semanticscholar.org |
Ultraviolet-Visible (UV-Vis) Spectrophotometric Monitoring of Formation
UV-Vis spectrophotometry is a widely used technique for monitoring the formation of penicilloic acid from the degradation of penicillins. pnas.org While many penicillins themselves lack significant absorbance in the near-UV range, their degradation products, including penicilloic acid, often exhibit characteristic absorption bands. scispace.com
The degradation of penicillins, such as penicillin V, in the presence of metal ions like Zn(II) in methanol (B129727), can be monitored by observing the appearance of a new absorption band. For penicillin V, this band appears with a maximum absorbance around 285 nm, corresponding to the formation of the penamaldic derivative, a subsequent product of penicilloic acid. The kinetics of this degradation can be followed by measuring the change in absorbance over time.
In studies of β-lactamase catalysis, UV-Vis spectrophotometry is used to monitor the reaction progress. pnas.org The hydrolysis of benzylpenicillin by a mutant β-lactamase, for example, can be followed by observing the formation and subsequent decay of a transient species with an absorbance peak at 257 nm. pnas.org Standard reactions are often monitored at 240 nm. pnas.org
The quantitative determination of penicillin can also be achieved by measuring the absorbance of its degradation products. researchgate.net For instance, the concentration of penicillin can be determined by measuring the absorbance at 325 nm after appropriate sample preparation. researchgate.net This method relies on the principle that the amount of absorbing degradation product formed is proportional to the initial concentration of the antibiotic.
Table 5: UV-Vis Spectrophotometric Data for Penicilloic Acid Formation
| Penicillin Analyte | Reaction Condition | Wavelength of Max. Absorbance (λmax) | Observed Species | Reference |
| Penicillin V | Degradation in Methanol with Zn²⁺ | 285 nm | Penamaldic derivative | |
| Benzylpenicillin | β-lactamase catalysis (mutant enzyme) | 257 nm | Transient intermediate | pnas.org |
| Penicillin G | Degradation in acidic conditions | 320-360 nm | Penicilloic acid, penillic acid, penicillenic acid | scispace.com |
| Penicillin | General quantitative analysis | 325 nm | Degradation product | researchgate.net |
Biological and Environmental Dynamics of Penicilloic V Acid
Occurrence and Pharmacokinetic Fate in Biological Systems
The administration of penicillins to humans and animals leads to their metabolism and excretion. Penicilloic acids are major metabolites found in bodily fluids and can also be present in food products derived from treated animals.
Metabolite Detection in Human Plasma and Urine
Penicilloic acids are known metabolites of penicillins in the human body. asm.org The extent of metabolism depends on the specific penicillin's structure. asm.org For instance, phenoxymethylpenicillin (penicillin V) is noted to be particularly unstable, leading to the formation of its corresponding penicilloic acid. asm.org
High-performance liquid chromatography (HPLC) is a common technique for the determination of penicillin V and its metabolites in human plasma and urine. researchgate.net One HPLC method utilizes a C18 column to separate penicillin V from its main metabolites, 5R- and 5S-penicilloic acid, allowing for their quantification. researchgate.net The detection of penicilloic acids in urine is significant for estimating the total absorption of a penicillin, as considerable destruction of the parent drug occurs in the body. asm.org Studies have shown that after intravenous administration of certain penicillins, a notable percentage of the dose is excreted in the urine as isomeric forms of penicilloic acids. asm.org For example, after a 2-gram intravenous dose of apalcillin, 18.1% of the dose was excreted as two isomeric forms of its penicilloic acid within 24 hours. asm.org Similarly, mezlocillin (B1676548) is metabolized to mezlocillin penicilloic acid, which has been detected in both plasma and urine. uni-regensburg.de
| Penicillin | Metabolite(s) | Matrix | Analytical Method | Key Findings |
|---|---|---|---|---|
| Penicillin V | 5R- and 5S-penicilloic acid | Human Plasma | HPLC-DAD | Method developed for separation and quantification. researchgate.net |
| Apalcillin | Isomeric forms of penicilloic acids | Human Urine | HPLC | 18.1% of a 2g IV dose excreted as penicilloic acids in 24h. asm.org |
| Mezlocillin | Mezlocillin penicilloic acid | Human Plasma and Urine | HPLC | Detected as a metabolite. uni-regensburg.de |
| Dicloxacillin | Penicilloic acids | Human Body | Not specified | 10% of an oral dose is hydrolyzed to inactive penicilloic acids. nih.gov |
Presence in Animal-Derived Food Products Following Penicillin Exposure
The use of penicillins in livestock can lead to the presence of their residues, including penicilloic acid, in animal-derived food products. researchgate.net Heat treatment during food processing, such as cooking or pasteurization, can accelerate the degradation of penicillins to penicilloic acid. biorxiv.orgacs.org
Studies have detected penicilloic acid in milk and yogurt samples, particularly after heat treatment. researchgate.net The degradation of benzylpenicillin (penicillin G) in cooked food primarily yields penicilloic acid. biorxiv.org Research on chicken meat from animals treated with phenoxymethylpenicillin (penicillin V) is exploring the use of its degradation products as more reliable markers for antibiotic presence than the parent compound, especially in cooked products. acs.org The instability of the β-lactam ring in penicillins facilitates their hydrolysis to penicilloic acid, which can then further degrade to penilloic acid. acs.org
| Food Product | Parent Penicillin | Detected Compound | Influencing Factor | Reference |
|---|---|---|---|---|
| Milk and Yogurt | Penicillin G | Penillic, penicilloic, and penilloic acids | Heat treatment and fermentation | researchgate.net |
| Cooked Food | Benzylpenicillin | Penicilloic acid | Temperatures above 65°C | biorxiv.org |
| Chicken Meat | Phenoxymethylpenicillin (Penicillin V) | PENV-derived compounds (under investigation) | Domestic cooking (boiling, grilling) | acs.org |
Microbial Biodegradation and Environmental Biotransformation
The fate of penicilloic acid in the environment is influenced by microbial activity, which can lead to its further degradation.
Isolation and Characterization of Penicillin V Degrading Microorganisms (e.g., Ochrobactrum tritici)
Researchers have isolated bacterial strains capable of degrading penicillin V potassium (PVK). asm.orgnih.govnih.gov One such strain, identified as Ochrobactrum tritici X-2, was isolated from sludge and demonstrated high efficiency in degrading PVK. asm.orgnih.govnih.gov
In a whole-cell biodegradation process using Ochrobactrum tritici, a 100% degradation rate of 0.5 mg/ml PVK was achieved within 3 hours under optimal conditions of 30°C and a pH of 7.0. asm.orgnih.govnih.gov The degradation pathway involves two major metabolites: penicilloic acid and phenolic acid. asm.orgnih.govnih.gov The initial step is the hydrolysis of the β-lactam ring by a β-lactamase enzyme to form penicilloic acid, which is then further degraded by penicillin acylase. d-nb.inforesearchgate.net
Environmental Fate and Persistence of Penicilloic Acid
Penicilloic acids, being hydrolysis products of β-lactam antibiotics, are part of the environmental fate of these widely used drugs. mdpi.com The β-lactam ring is unstable under various environmental conditions, leading to the formation of penicilloic acid. mdpi.com While this hydrolysis results in the loss of antibiotic activity, the transformation products themselves can persist and undergo further changes in the environment. mdpi.com
Toxicological Profiles and Biological Activity of Penicilloic Acid Derivatives
The formation of penicilloic acid from penicillin is a key event in penicillin hypersensitivity. wikipedia.org Penicilloic acid can react with proteins, acting as a hapten and triggering an immune response. wikipedia.org While the hydrolysis to penicilloic acid inactivates the antibacterial properties of the parent penicillin, the resulting derivatives are not without biological activity. mdpi.com
Research has been conducted on the preparation of various penicillenate and penicilloyl derivatives to study their role in penicillin hypersensitivity. nih.gov The toxicological profile of benzylpenicilloic acid, a degradation product of benzylpenicillin, has been investigated, showing in vivo toxicity. biorxiv.org Furthermore, ionic liquids and organic salts based on penicilloic acid derivatives of penicillin G and amoxicillin (B794) have been synthesized and their antibacterial activity against resistant bacteria has been evaluated. mdpi.com
In vitro and In vivo Cytotoxicity Assessments of Penicilloic Acid Derivatives
The cytotoxicity of penicilloic acid derivatives has been explored to understand their potential health impacts beyond their role in antibiotic resistance. Studies on Benzylpenicilloic acid (BPNLA), the degradation product of Penicillin G, provide significant insights. An in vivo acute toxicity assessment in mice determined the median lethal dose (LD50) of BPNLA to be 8.48 g/kg via intraperitoneal administration. nih.gov
In vitro studies have further detailed the cytotoxic effects of BPNLA. nih.gov Research demonstrated that BPNLA exhibits cytotoxicity and inhibits cell proliferation across various cell lines, including human neuroblastoma (SK-N-SH), human lung fibroblast (MRC-5), and mouse spermatocyte (GC-1) cells. nih.gov Further investigation using Annexin-V/PI and Hoechst 33342 staining revealed that toxic levels of BPNLA induced apoptosis and morphological changes in the cell nucleus. nih.gov
Conversely, not all penicilloic acid derivatives show significant cytotoxicity. In a study using an isolated perfused rat liver model, the penicilloic acid metabolites of flucloxacillin (B1213737) did not exert cytotoxic effects, unlike the parent compound's other metabolites. nih.gov Early research also suggested that penicilloic acid had limited reactivity and toxicity in mammalian cells in tissue culture, a factor potentially related to the general non-toxicity of penicillin to the host. rupress.orgpfizer.comworktribe.com This variability underscores that the cytotoxic potential of penicilloic acid is dependent on the specific chemical structure of its side chain.
Table 1: In vitro Cytotoxicity of Benzylpenicilloic Acid (BPNLA)
| Cell Line | Organism | Tissue Type | Observed Effect | Reference |
|---|---|---|---|---|
| SK-N-SH | Human | Neuroblastoma | Cytotoxicity, Inhibition of Proliferation, Apoptosis | nih.gov |
| MRC-5 | Human | Lung Fibroblast | Cytotoxicity, Inhibition of Proliferation, Apoptosis | nih.gov |
Inhibition of Cell Proliferation by Penicilloic Acid Derivatives
Expanding on its cytotoxic effects, Benzylpenicilloic acid (BPNLA) has been shown to directly interfere with the cell cycle. nih.gov In a dose-dependent manner, BPNLA arrested cells in the G1 (Gap 1) phase of the cell cycle. nih.gov This arrest was accompanied by a corresponding reduction in the population of cells in the S (Synthesis) phase, indicating a halt in DNA replication and, consequently, cell proliferation. nih.gov These findings suggest that certain penicilloic acid derivatives may possess biological activities that extend beyond simple antibiotic inactivation. However, one study noted that while penicilloic acid significantly inhibited DNA replication in a cell-free system, it had virtually no effect on living cells, suggesting that cell penetration may be a limiting factor for its activity. pfizer.com
Binding Interactions with Penicillin-Binding Proteins (PBPs)
The primary mechanism of β-lactam antibiotics involves the acylation of a serine residue in the active site of bacterial Penicillin-Binding Proteins (PBPs), which are crucial enzymes for cell wall synthesis. biorxiv.orgnih.gov The hydrolytic opening of the β-lactam ring to form penicilloic acid is a cornerstone of bacterial resistance, as the resulting molecule is generally considered ineffective at binding to and inhibiting PBPs. researchgate.netresearchgate.net
However, groundbreaking research has challenged this absolute view. A landmark study revealed that (5S)-penicilloic acid, a hydrolyzed and epimerized product of the antibiotic piperacillin (B28561), can indeed bind to the active site of PBP3 from Pseudomonas aeruginosa. researchgate.netbiorxiv.org This interaction, however, is non-covalent, a stark contrast to the stable, covalent acyl-enzyme complex formed by the parent β-lactam antibiotic. biorxiv.org
Competition assays confirmed that both the (5R) and (5S) epimers of piperacillin-derived penicilloic acid are weak inhibitors of PBP3 compared to piperacillin itself. researchgate.net This weak inhibition likely reflects the non-covalent nature of the binding. researchgate.net
Table 2: Comparative Inhibition of P. aeruginosa PBP3
| Compound | Type | IC50 (μM) | Binding Nature | Reference |
|---|---|---|---|---|
| Piperacillin | Parent Antibiotic | 0.166 ± 0.062 | Covalent | researchgate.net |
| (5S)-Penicilloic Acid | Metabolite | 126 ± 18 | Non-covalent | researchgate.net |
Crystallographic studies have provided unprecedented detail into the interaction between penicilloic acid and PBPs. When PBP3 from P. aeruginosa was co-crystallized with piperacillin, the resulting electron density map unexpectedly revealed a non-covalent complex with (5S)-penicilloic acid. This structure showed that the (5S) epimer, formed through C-5 epimerization of the initial (5R)-penicilloic acid product, is preferentially bound in the active site.
Molecular docking and dynamics simulations have corroborated these findings, showing that metabolites like (5S)-penicilloic acid can occupy the same binding pocket as the parent antibiotic, interacting with key residues. nih.govresearchgate.net These computational studies predict that other penicillin metabolites, such as pseudopenicillin derivatives and 6-aminopenicillanic acid (6APA), could also potentially bind to PBP3, suggesting that interactions between antibiotic metabolites and their targets may be more common than previously thought. nih.govbiorxiv.org
The dual nature of penicilloic acid—as both a product of resistance and a weak inhibitor—has significant implications.
Antibiotic Resistance: The formation of penicilloic acid by β-lactamase enzymes is a highly effective resistance strategy. biorxiv.orgnih.gov By cleaving the β-lactam ring, bacteria convert a potent covalent inhibitor into a significantly weaker, non-covalent binder, effectively neutralizing the antibiotic's primary function. researchgate.netresearchgate.net The high doses of β-lactams used clinically could, however, lead to concentrations of penicilloic acid derivatives that are relevant as competitive, albeit weak, inhibitors of β-lactamases themselves. rupress.org
Novel Inhibitor Design: The discovery that (5S)-penicilloic acid can bind non-covalently to the PBP active site has opened new avenues for drug design. researchgate.netbiorxiv.org It provides a novel scaffold for the development of non-covalent PBP inhibitors, a departure from the traditional covalent mechanism of β-lactams. biorxiv.org Understanding the specific interactions within the (5S)-penicilloic acid-PBP3 complex offers a structural blueprint that can guide the rational design of new classes of antibacterial agents that may be less susceptible to conventional resistance mechanisms. researchgate.netbiorxiv.org This finding raises the possibility that non-covalent PBP inhibition could be a clinically relevant strategy.
Synthetic Chemistry and Chemical Transformations of Penicilloic Acid and Its Derivatives
Methods for the Laboratory Synthesis of Penicilloic Acid Derivatives
The primary method for obtaining penicilloic acid derivatives is through the hydrolysis of the corresponding penicillin precursors.
The conversion of penicillins to their corresponding penicilloic acids is a well-established hydrolytic process that involves the opening of the strained β-lactam ring. wikipedia.orgresearchgate.net This reaction can be achieved under various conditions, including alkaline hydrolysis, acid-catalyzed hydrolysis, and enzymatic catalysis.
Alkaline Hydrolysis: Treatment of a penicillin with a base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide), readily cleaves the amide bond within the β-lactam ring to form the corresponding penicilloic acid salt. google.comannualreviews.org For instance, the inactivation of sodium benzylpenicillin with sodium hydroxide yields the monosodium salt of D-α-benzylpenicilloic acid. annualreviews.org This method is straightforward and widely used for the preparation of penicilloic acids. google.com
Acid Hydrolysis: Penicillins also degrade in acidic conditions to yield a mixture of products, including penicilloic acid. rsc.org For example, the degradation of penicillin G in an acidic solution (pH 2.5) results in the formation of penicilloic acid among other products. rsc.org However, the course of hydrolysis and the nature of the degradation products are highly influenced by the pH of the solution. researchgate.net
Enzymatic Hydrolysis: β-Lactamase enzymes, produced by various bacteria, catalyze the hydrolysis of the β-lactam ring of penicillins as a mechanism of antibiotic resistance. smolecule.comresearchgate.net This enzymatic reaction specifically yields the corresponding penicilloic acid. smolecule.comtaylorandfrancis.com The enzyme penicillinase, for instance, catalyzes the cleavage of the lactam ring of penicillin to produce penicilloic acid. taylorandfrancis.com
The degradation of Penicillin V, in particular, can be catalyzed by phosphate (B84403), leading to the formation of penicilloic-V acid. nih.govresearcher.life
| Precursor | Method | Product | Reference |
| Penicillin G | Alkaline Hydrolysis (NaOH) | D-α-Benzylpenicilloic acid sodium salt | annualreviews.org |
| Penicillin V | Phosphate-catalyzed hydrolysis | Penicilloic-V acid | nih.govresearcher.life |
| Penicillins | Enzymatic Hydrolysis (β-lactamase) | Corresponding Penicilloic Acid | smolecule.comtaylorandfrancis.com |
| Penicillin G | Acid Hydrolysis (pH 2.5) | Penicilloic Acid | rsc.org |
Chemical Transformations of Penicilloic Acid (e.g., to Penilloic Acid Derivatives)
Penicilloic acids can undergo further chemical transformations, with one of the most significant being the decarboxylation to form penilloic acids. oup.com
This conversion is typically achieved by treating the penicilloic acid with a concentrated strong acid, such as a mineral acid like hydrochloric acid. google.com The acidic environment facilitates the loss of a carboxyl group from the penicilloic acid molecule. oup.com A study has described a method for this conversion using mild reduced pressure (vacuum) in the presence of an inorganic acid, which reportedly provides high yields and purity. researchgate.netscholarsresearchlibrary.comscholarscentral.com
Another documented degradation pathway for penicilloic acid involves its conversion to penilloaldehyde. However, the formation of penilloic acid is a more direct and common transformation. google.com
| Starting Material | Reagent/Condition | Product | Reference |
| Penicilloic Acid | Concentrated Strong Acid (e.g., HCl) | Penilloic Acid | google.com |
| Penicilloic Acid Derivatives | Mild reduced pressure, inorganic acid | Corresponding Penilloic Acid Derivatives | researchgate.netscholarsresearchlibrary.com |
Utilization of Penicilloic V Acid in the Synthesis of β-Lactam Antibiotics
A landmark achievement in synthetic organic chemistry was the total synthesis of Penicillin V by John C. Sheehan and his research group. thieme-connect.comfuturelearn.com A critical step in this synthesis was the cyclization of a penicilloic acid derivative to form the strained β-lactam ring. futurelearn.comuoi.gr
The synthesis involved preparing this compound, which served as the immediate precursor to the final antibiotic. futurelearn.comuoi.gr The major challenge was the closure of the β-lactam ring, which is highly susceptible to breaking under acidic or basic conditions. futurelearn.com Sheehan's team developed a mild method using a dehydrating agent, N,N'-dicyclohexylcarbodiimide (DCC), at room temperature and neutral pH to facilitate the intramolecular amide bond formation. futurelearn.com This reagent activated the carboxylic acid group in the this compound, allowing for the expulsion of a water molecule and the formation of the four-membered β-lactam ring, thus completing the synthesis of Penicillin V. futurelearn.com This strategic use of a penicilloic acid derivative was a pivotal moment in the history of antibiotic synthesis. nih.gov
Q & A
Q. What are the primary challenges in synthesizing Penicilloic V Acid, and how are they methodologically addressed?
The synthesis of this compound involves hydrolytic opening of penicillin V’s β-lactam ring, but the critical challenge lies in reconstructing the strained four-membered β-lactam ring during reverse synthesis. This requires mild reaction conditions to avoid degradation. Sheehan’s method employs N,N’–dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group in the penicilloic acid precursor, enabling nucleophilic acyl substitution at neutral pH and room temperature . Optimized dehydration conditions (e.g., solvent choice, temperature) are critical to stabilize intermediates and achieve high yields.
Q. How is this compound detected and quantified in biological matrices, and what methods are validated for accuracy?
Detection relies on chromatographic and mass spectrometric techniques. High-performance liquid chromatography (HPLC) with UV detection is commonly used, as described in studies analyzing penicillin V and its metabolites, where penicilloic acid V is pooled with related compounds for quantification . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity, utilizing fragmentation patterns (e.g., m/z 309.1253 for penilloic acid derivatives) and class-specific ions like [C₆H₉NO₂S+H]⁺ (m/z 160) for structural confirmation . Calibration curves and internal standards (e.g., deuterated analogs) ensure precision in complex biological samples.
Q. What is the metabolic significance of this compound in penicillin degradation, and how does it influence pharmacokinetic studies?
this compound is the primary inactive metabolite of penicillin V, formed via hydrolysis of the β-lactam ring. Approximately 35–70% of an oral penicillin V dose is metabolized to this compound, which is excreted renally . Its formation correlates with pH-dependent instability in vivo, necessitating studies on hydrolysis kinetics (e.g., half-life in simulated gastric fluid) and its impact on bioavailability. Metabolic pathways involving β-lactamases further convert penicilloic acid to penilloic acid, detectable via m/z 309–325 signals in mass spectrometry .
Advanced Research Questions
Q. How do molecularly imprinted polymers (MIPs) enhance the specificity of this compound detection in penicillin samples?
MIPs are synthesized using penicilloic acid as a template molecule, methacrylic acid (MAA) as a functional monomer, and ethylene glycol dimethacrylate (EGDMA) as a cross-linker. Optimal performance is achieved at a 1:4 template-to-monomer molar ratio, 85% cross-linking density, and 1:1 methanol/acetonitrile solvent ratio. These polymers exhibit rapid mass transfer and selective recognition (adsorption capacity: ~18 mg/g), outperforming non-imprinted polymers (NIPs) by >3-fold in specificity. Applications include solid-phase extraction (SPE) for isolating penicilloic acid from penicillin mixtures, reducing matrix interference in HPLC analyses .
Q. What structural features of this compound govern its interaction with serum proteins, and how are these interactions characterized?
The ligand-binding sites of penicilloic acid involve hydrophobic cavities and subdomains in serum proteins (e.g., subdomain IA: Leu103, subdomain IIA: Tyr148). These interactions are studied via fluorescence quenching assays and molecular docking simulations. The compound’s carboxylic acid group and thiazolidine ring are critical for binding affinity, with binding constants (Kₐ) quantified using isothermal titration calorimetry (ITC). Such studies inform its distribution and clearance mechanisms in vivo .
Q. How do β-lactamases further process this compound in bacterial resistance mechanisms, and what analytical approaches track these transformations?
β-lactamases hydrolyze penicilloic acid to penilloic acid, a step detected via LC-MS/MS. Key markers include m/z 309.1253 (penilloic acid from penicillin G) and m/z 325.1205 (from penicillin V). Fragmentation patterns (e.g., loss of C₆H₉NO₂S yielding m/z 150–166 ions) and isotope-labeled standards enable quantification. Kinetic studies measure enzyme activity (e.g., kcat/KM ratios) to assess resistance profiles in pathogenic strains .
Methodological Considerations
- Data Contradictions : Discrepancies in reported metabolic yields (e.g., 35% vs. 70%) may arise from inter-individual variability in hydrolysis rates or analytical method sensitivity .
- Experimental Design : For synthesis studies, include controls for DCC-mediated side reactions. For MIPs, validate selectivity against structurally similar β-lactam metabolites .
- Advanced Tools : Use density functional theory (DFT) to model β-lactam ring stability or surface plasmon resonance (SPR) for protein-binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
